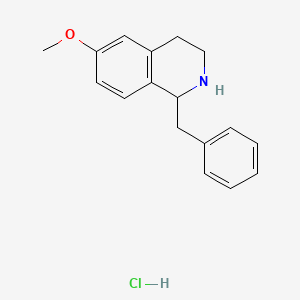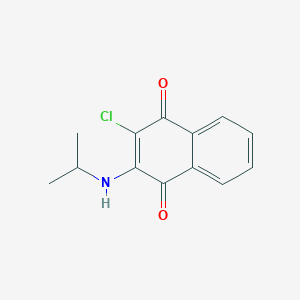
(5-Chloro-6-quinolinyl)methanol
Vue d'ensemble
Description
“(5-Chloro-6-quinolinyl)methanol” is a chemical compound with the molecular formula C10H8ClNO and a molecular weight of 193.63 . It is categorized as an intermediate .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “(5-Chloro-6-quinolinyl)methanol”, has been a subject of research in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this scaffold .Molecular Structure Analysis
The molecular structure of “(5-Chloro-6-quinolinyl)methanol” consists of a quinoline ring with a chlorine atom at the 5th position and a methanol group at the 6th position .Chemical Reactions Analysis
Quinoline derivatives, including “(5-Chloro-6-quinolinyl)methanol”, have been found to participate in various chemical reactions . For instance, they can undergo Suzuki coupling reactions followed by deprotection .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of (5-Chloro-6-quinolinyl)methanol, focusing on six unique fields:
Antimalarial Activity
(5-Chloro-6-quinolinyl)methanol: has shown significant potential as an antimalarial agent. Quinoline derivatives are well-known for their efficacy against malaria, and this compound is no exception. It works by interfering with the parasite’s ability to detoxify heme, which is crucial for its survival . This makes it a promising candidate for developing new antimalarial drugs, especially in regions where resistance to existing treatments is a growing concern.
Antitumor Properties
Research has indicated that (5-Chloro-6-quinolinyl)methanol exhibits antitumor activity. It can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell proliferation pathways . This makes it a valuable compound in the development of chemotherapeutic agents, potentially offering new treatment options for cancers that are resistant to current therapies.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiparasitic Applications
(5-Chloro-6-quinolinyl)methanol: has demonstrated effectiveness against various parasitic infections. Its mechanism involves disrupting the metabolic processes of parasites, leading to their death . This application is particularly important for diseases like leishmaniasis and trypanosomiasis, which are prevalent in tropical and subtropical regions.
Antibacterial Activity
The antibacterial properties of (5-Chloro-6-quinolinyl)methanol have been explored, showing promising results against both Gram-positive and Gram-negative bacteria . It works by targeting bacterial DNA and inhibiting essential enzymes, making it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Antiviral Potential
Recent studies have investigated the antiviral potential of (5-Chloro-6-quinolinyl)methanol . It has shown activity against several viruses by inhibiting viral replication and disrupting viral protein synthesis . This makes it a promising compound for developing antiviral drugs, particularly for emerging viral infections where treatment options are limited.
Safety and Hazards
“(5-Chloro-6-quinolinyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . In case of exposure, it is recommended to wash with plenty of soap and water, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
(5-chloroquinolin-6-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-5,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDWXRBGFUKJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)CO)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308432 | |
| Record name | 5-Chloro-6-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-6-quinolinyl)methanol | |
CAS RN |
180421-63-0 | |
| Record name | 5-Chloro-6-quinolinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180421-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-quinolinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

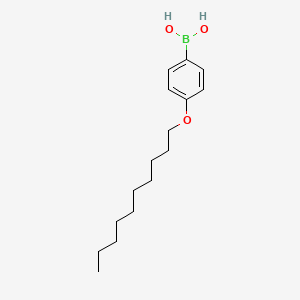
![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)
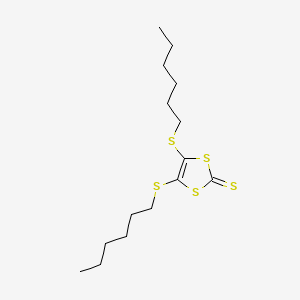
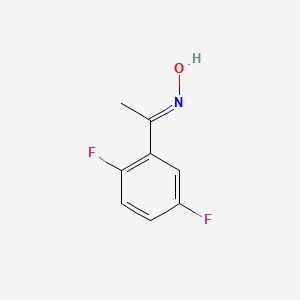


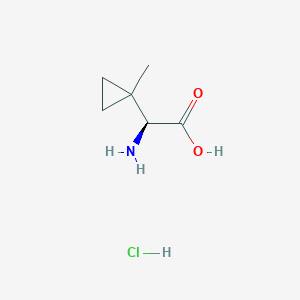
![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)
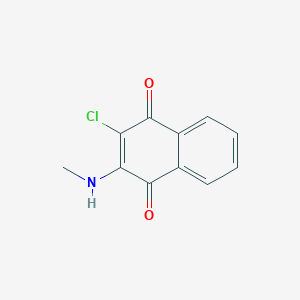


![6-chloro-3-iodo-1-methyl-1H-Pyrazolo[3,4-b]pyrazine](/img/structure/B3032377.png)
